Methyl-d3 butyrate

Mass Spectrometry Internal Standard GC-MS

Methyl-d3 butyrate (C5H7D3O2, MW 105.15), also known as trideuteriomethyl butanoate, is a stable isotope-labeled analog of methyl butyrate. It is characterized by the selective replacement of three hydrogen atoms with deuterium on the methyl ester group.

Molecular Formula C5H10O2
Molecular Weight 105.15 g/mol
Cat. No. B15289514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-d3 butyrate
Molecular FormulaC5H10O2
Molecular Weight105.15 g/mol
Structural Identifiers
SMILESCCCC(=O)OC
InChIInChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3/i2D3
InChIKeyUUIQMZJEGPQKFD-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-d3 Butyrate (CAS 38666-81-8): Deuterated Internal Standard for Precise GC-MS & LC-MS Quantification


Methyl-d3 butyrate (C5H7D3O2, MW 105.15), also known as trideuteriomethyl butanoate, is a stable isotope-labeled analog of methyl butyrate . It is characterized by the selective replacement of three hydrogen atoms with deuterium on the methyl ester group . This deuterated compound is primarily utilized as an internal standard (IS) in quantitative mass spectrometry workflows, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to correct for analytical variability and matrix effects [1].

Why Generic Analogs Cannot Substitute for Methyl-d3 Butyrate in MS Quantitation


Substituting a non-deuterated analog or a structurally similar compound for methyl-d3 butyrate in a quantitative MS method introduces significant analytical error. While an internal standard should ideally be chemically identical to the analyte to perfectly co-elute and experience the same matrix effects, unlabeled analogs are indistinguishable by MS and thus useless for quantitation [1]. Conversely, structurally related but chemically distinct compounds, such as other esters (e.g., ethyl butyrate) or halogenated analogs, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses in the MS source [2]. This behavior can lead to under- or over-correction of matrix-induced ion suppression/enhancement and poor method reproducibility. A deuterated IS like methyl-d3 butyrate co-elutes with the native analyte (methyl butyrate) but is distinguished by its unique +3 Da mass shift, ensuring accurate and precise ratio-based quantification without the inaccuracies inherent to using non-isotopic substitutes [3].

Quantitative Differentiation of Methyl-d3 Butyrate: Direct Evidence for Informed Procurement


Distinct +3 Da Mass Shift Enables Unambiguous MS Discrimination

Methyl-d3 butyrate differentiates itself from unlabeled methyl butyrate by a consistent and quantifiable mass difference. The substitution of three hydrogen atoms (¹H) with deuterium (²H) increases the monoisotopic mass from 102.06808 Da for methyl butyrate to 105.08700 Da for methyl-d3 butyrate, a shift of +3.02 Da [REFS-1, REFS-2]. This unambiguous mass shift allows the mass spectrometer to distinguish the IS from the analyte peak in a complex matrix, enabling accurate ratio calculation for quantification, a capability unlabeled analogs cannot provide [1].

Mass Spectrometry Internal Standard GC-MS

High Isotopic Purity (≥95% D) Minimizes Quantification Interference

Methyl-d3 butyrate is supplied with a specified isotopic purity (deuterium enrichment) of ≥95% [REFS-1, REFS-2]. This high level of enrichment is critical for quantitative accuracy, as it minimizes the presence of unlabeled methyl butyrate and other isotopic impurities that would otherwise contribute to the analyte signal and cause a systematic overestimation of concentration (positive bias) [1]. Lower-grade deuterated compounds, such as certain in-house prepared standards, can have variable and lower enrichment levels, introducing significant method error and compromising data integrity, especially at low analyte concentrations.

Isotopic Purity Method Validation Quality Control

Deuterium Labeling Corrects for Matrix Effects More Effectively than Structural Analogs

In LC-MS/MS analyses, matrix effects (ion suppression or enhancement) are a primary source of quantitative inaccuracy. Methyl-d3 butyrate, as a co-eluting stable isotope-labeled internal standard (SIL-IS), is subject to the same matrix effects as the native analyte methyl butyrate [1]. In contrast, a non-isotopic structural analog (e.g., ethyl butyrate) will often exhibit a different degree of ion suppression or even elute at a different retention time, encountering a different solvent/matrix environment in the ion source [2]. While deuterated IS can occasionally show small retention time differences due to the H/D isotope effect, their ionization efficiency is nearly identical, making them far superior for correcting signal variability. This ensures that the analyte/IS peak area ratio remains constant across samples with varying matrix complexity, a correction that a structural analog cannot reliably provide.

Matrix Effects LC-MS/MS Method Accuracy

Validated as a Reliable GC-MS Internal Standard for Lipid Metabolism Tracing

Methyl-d3 butyrate is specifically validated as a stable isotope tracer in lipid metabolism research via GC-MS . Its deuterated methyl group allows for the precise tracking of butyrate incorporation into cellular pathways. Unlike the use of radioactive ¹⁴C-labeled tracers, methyl-d3 butyrate offers a non-radioactive, stable isotope approach for metabolic flux analysis. While other SCFA esters could theoretically be used, methyl butyrate is a key metabolite, and its deuterated form provides the exact structural match needed to serve as both an internal standard and a tracer without the safety and regulatory constraints of radioactive materials .

Metabolic Tracing Lipid Metabolism GC-MS

High-Impact Application Scenarios for Methyl-d3 Butyrate Based on Analytical Differentiation


Stable Isotope Dilution Assay (SIDA) for Quantifying Methyl Butyrate in Complex Food Matrices

In food flavor analysis, methyl butyrate is a key aroma compound in fruits like strawberries and guavas. Using methyl-d3 butyrate as the SIL-IS in a SIDA method enables precise and accurate quantification of this volatile compound at ppb levels using GC-MS or LC-MS . The +3 Da mass difference allows for clear distinction from the native analyte, while co-elution ensures that any losses during sample preparation (e.g., solid-phase microextraction, distillation) and matrix-induced ion suppression are identically corrected for, delivering a robust and validated method that a non-isotopic IS cannot match [1].

Validated Bioanalytical Method for Pharmacokinetic (PK) or Toxicology Studies

For regulated bioanalysis of methyl butyrate or its metabolites in biological fluids (plasma, urine), the use of a SIL-IS like methyl-d3 butyrate is a regulatory expectation (FDA, EMA) for LC-MS/MS methods. The compound's high isotopic purity (≥95% D) minimizes cross-signal interference, ensuring the method's accuracy and precision meet stringent acceptance criteria (typically ±15% CV) . This is non-negotiable for supporting preclinical and clinical studies, where procurement of a certified, high-purity deuterated standard is mandatory for method validation and sample analysis.

Stable Isotope-Resolved Metabolomics (SIRM) for Tracing Gut Microbiota-Derived Butyrate

Researchers investigating the role of gut microbiota-derived short-chain fatty acids (SCFAs) in host health can use methyl-d3 butyrate as a tracer. After introducing this deuterated ester into a biological system (e.g., cell culture, animal model), its incorporation into downstream metabolic products can be tracked using GC-MS . The deuterium label provides a non-radioactive, safe, and traceable marker. The compound's specific structure ensures it mimics the natural metabolite, enabling flux analysis that reveals the kinetics of butyrate uptake and utilization in tissues, a capability not offered by non-isotopic chemical probes.

Quality Control (QC) Release Testing of Methyl Butyrate Raw Material

For chemical manufacturers or formulators using methyl butyrate as a raw material (e.g., in flavor or fragrance formulations), methyl-d3 butyrate can be employed as an internal standard in a dedicated GC-MS QC method for identity confirmation and purity determination. This provides a more robust and specific quantitative approach compared to traditional GC-FID methods, which can suffer from co-eluting impurity interferences. The MS-based method with a SIL-IS offers higher confidence in batch-to-batch consistency and impurity profiling, ensuring product quality .

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